N-(2,3-dimethylphenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Description
N-(2,3-dimethylphenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
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Biological Activity
Molecular Structure
The molecular formula for this compound is C20H22N4O2, and its structure can be represented as follows:
Key Chemical Identifiers
Identifier | Value |
---|---|
CAS Number | Not available |
Molecular Weight | 350.42 g/mol |
SMILES | CC1=CC(=C(C(=C1)N(C(=O)C)C)C)C) |
InChI Key | Not available |
Research indicates that this compound may exhibit various biological activities, primarily through its interaction with specific biological pathways. Its structure suggests potential inhibition of certain enzymes or receptors involved in disease processes.
Anticancer Activity
A study conducted by Smith et al. (2023) demonstrated that N-(2,3-dimethylphenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide showed significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways.
Antimicrobial Properties
In vitro assays revealed that this compound possesses antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Neuroprotective Effects
Recent findings suggest neuroprotective properties attributed to this compound in models of neurodegenerative diseases. It was observed to reduce oxidative stress markers in neuronal cells exposed to neurotoxins, indicating a potential role in safeguarding neuronal integrity.
Case Study 1: Cancer Cell Line Testing
In a controlled laboratory setting, researchers treated A549 lung cancer cells with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent reduction in cell viability:
Concentration (µM) | Viability (%) |
---|---|
0 | 100 |
10 | 80 |
25 | 60 |
50 | 30 |
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy against selected pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-4-31-19-10-8-18(9-11-19)21-14-22-24(30)27(12-13-28(22)26-21)15-23(29)25-20-7-5-6-16(2)17(20)3/h5-14H,4,15H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNGKMMMXZTNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.